2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-11-5-4-6-12(9-11)19-10-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPIVNQPGVNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 3-methoxyphenol with a suitable benzimidazole precursor. One common method includes the use of a nucleophilic substitution reaction where 3-methoxyphenol reacts with a benzimidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidative Reactions
The methoxy group (-OCH₃) on the phenoxy substituent is susceptible to oxidation under acidic or basic conditions. Key oxidative transformations include:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation of methoxy | Potassium permanganate (KMnO₄) | Aqueous acidic medium (H₂SO₄) | Phenolic compound (3-hydroxyphenoxy) |
This reaction involves the cleavage of the methoxy group to generate a phenolic hydroxyl (-OH) group, altering the compound’s electronic properties and potential biological activity.
Alkylation/Acylation at the Imidazole Nitrogen
The 1H position (imidazole nitrogen) is reactive and can participate in alkylation or acylation:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., methyl iodide) | Basic conditions (e.g., K₂CO₃) | N-Alkylated benzimidazole |
This reaction modifies the substituent at the imidazole nitrogen, influencing solubility and biological activity. Similar derivatives (e.g., N-methylated benzimidazoles) show enhanced stability and pharmacological profiles .
Hydrolysis of the Phenoxy Substituent
The phenoxyethyl linkage (-OCH₂CH₂-) may undergo hydrolysis under extreme conditions:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic hydrolysis | H+ (e.g., HCl) | Elevated temperature | Benzimidazole + phenolic acid |
Such hydrolysis would cleave the ether bond, yielding simpler fragments. This reaction is typically less favored compared to oxidation but becomes significant under harsh thermal or acidic conditions.
Stability and Degradation
The compound exhibits moderate stability under standard conditions but degrades under extremes:
-
Thermal stability : Decomposes at temperatures above 200°C.
-
pH sensitivity : Reacts with strong acids or bases to form byproducts.
These properties are critical for storage and handling in laboratory settings.
Key Research Findings
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Pharmacological implications : The methoxyphenoxy substituent enhances lipophilicity, influencing drug permeability and efficacy .
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Mechanistic insights : Reactions often proceed via electrophilic aromatic substitution or nucleophilic attack on the imidazole ring .
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Analytical characterization : Post-reaction products are typically analyzed via NMR, IR, and HRMS to confirm structural integrity .
Scientific Research Applications
Anticancer Properties
Research indicates that 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Enzymes : The compound may inhibit enzymes involved in cancer progression, thereby reducing tumor growth .
A study demonstrated that derivatives of benzimidazole could effectively inhibit the proliferation of MDA-MB-231 breast cancer cells with IC50 values indicating potent activity .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Gram-positive Bacteria : Notably effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa .
The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 to 250 μg/mL, indicating substantial antibacterial effects compared to standard antibiotics .
Antifungal Activity
The compound has demonstrated antifungal properties as well, particularly against Candida albicans and Aspergillus niger. Studies have reported MIC values suggesting moderate antifungal activity, which may be enhanced by structural modifications .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including this compound:
- Antiproliferative Activity : A study found that benzimidazole derivatives exhibited significant antiproliferative effects against various cancer cell lines. The most potent derivatives had IC50 values as low as 16.38 μM against MDA-MB-231 cells .
- Antimicrobial Evaluation : In vitro tests indicated that certain derivatives displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard treatments like ampicillin .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, enhancing understanding of their mechanisms of action .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological profile of benzimidazole derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Position : The 3-methoxy group in the target compound distinguishes it from 2-(4-methoxyphenyl) derivatives (e.g., ). Positional isomerism can significantly alter electronic properties and biological activity.
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents (e.g., ) enhance analgesic or antimicrobial activity, whereas methoxy (OCH₃) groups may modulate solubility and receptor binding.
- Sulfinyl vs. Phenoxymethyl Linkers: Sulfinyl-containing derivatives (e.g., AG-1749 ) are critical for proton pump inhibition, whereas phenoxymethyl groups (as in the target compound) may favor different mechanisms.
Structure-Activity Relationships (SAR)
- Methoxy Group Impact : Methoxy groups enhance lipophilicity and metabolic stability. However, 4-methoxy derivatives (e.g., ) may exhibit different steric effects compared to 3-methoxy isomers.
- Phenoxymethyl vs. Sulfinyl Linkers: Phenoxymethyl groups lack the electrophilic reactivity of sulfinyl moieties, likely redirecting activity away from proton pump inhibition.
- Substituent Flexibility: Compounds with triazole-thiazole appendages (e.g., ) show enhanced binding to biological targets, suggesting that the target compound’s phenoxymethyl group could be modified for improved potency.
Biological Activity
2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.
Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the methoxyphenoxy group enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that certain benzimidazole derivatives showed IC50 values as low as 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity . The mechanism of action often involves apoptosis induction through mitochondrial pathways, where compounds disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors .
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 1b | MDA-MB-231 | >100 |
| 3a | MDA-MB-231 | >100 |
| Camptothecin | MDA-MB-231 | 0.41 |
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Benzimidazole derivatives generally show good activity against both Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 1 to 16 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2g | Staphylococcus aureus | 4 |
| 2g | Streptococcus faecalis | 8 |
| Reference Antibiotic | Amikacin | 8 |
Antifungal Activity
The antifungal efficacy of benzimidazole derivatives has also been documented. Compounds similar to this compound exhibited moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . The structure-activity relationship suggests that modifications on the benzimidazole scaffold can enhance antifungal potency.
Case Studies
A notable case study involved the synthesis and evaluation of several benzimidazole derivatives where researchers found that introducing different substituents significantly affected their biological activity. For instance, a derivative with a phenyl substituent showed enhanced anticancer activity compared to its unsubstituted counterpart .
The biological activities of benzimidazole derivatives are often attributed to their ability to interact with various biological targets:
- Topoisomerase Inhibition : Many benzimidazoles act as inhibitors of topoisomerases, enzymes critical for DNA replication .
- DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Compounds may trigger apoptosis through mitochondrial pathways by releasing cytochrome c and activating caspases .
Q & A
Q. What role does this compound play in photodynamic therapy (PDT) research?
- Methodological Answer : When incorporated into phthalocyanine polymers, it enhances singlet oxygen (¹O₂) generation due to extended π-conjugation. Researchers synthesize PDT agents by coupling the benzimidazole moiety to zinc phthalocyanines via Suzuki-Miyaura cross-coupling, achieving >80% ¹O₂ quantum yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
